2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a complex heterocyclic architecture. Key structural elements include:
- A diazinopyrimidine-dione core with methyl substituents at positions 6 and 6.
- A 3-fluorophenyl group at position 2 of the diazinopyrimidine ring.
- A sulfanyl-linked acetamide moiety terminating in a 5-methyl-1,3,4-thiadiazole ring.
Structural elucidation of such compounds typically employs crystallographic tools like SHELX and ORTEP-3 for precise bond-length and angle determination . While specific data for this compound are absent in the provided evidence, analogous studies (e.g., Zygocaperoside in ) highlight the use of NMR and UV spectroscopy for confirming substituent configurations .
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O3S2/c1-9-24-25-18(32-9)21-12(28)8-31-16-13-15(26(2)19(30)27(3)17(13)29)22-14(23-16)10-5-4-6-11(20)7-10/h4-7H,8H2,1-3H3,(H,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSULQLGPZHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 872854-54-1) is a complex organic molecule with potential biological activity. Its structure suggests interactions with various biological targets due to the presence of multiple functional groups and heterocycles. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | CHF NOS |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 872854-54-1 |
The compound features a sulfanyl group , a thiadiazole moiety , and multiple aromatic rings, which are often associated with bioactive compounds. The fluorophenyl substituent may enhance lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit anticancer properties. For example, studies involving derivatives of pyrimidines and thiadiazoles have shown inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. The specific mechanisms often involve interference with key signaling pathways such as the EGFR pathway.
In a study examining compounds targeting EGFR, it was found that modifications in the molecular structure could enhance binding affinity and inhibitory effects on cancer cell growth. This suggests that our compound could potentially interact with EGFR or related pathways .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties. The presence of sulfur in the structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes. Various studies have demonstrated that compounds containing thiadiazole rings exhibit activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of structurally similar compounds on cancer cell lines such as A431 (epidermoid carcinoma) and SCC61 (squamous cell carcinoma). The results indicated that these compounds inhibited cell viability in a dose-dependent manner. Notably, when combined with existing therapies like erlotinib or cetuximab, there was a significant enhancement in anticancer efficacy .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives of thiadiazoles were tested against various pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the potential of our compound in developing new antimicrobial agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The structural similarity to known kinase inhibitors suggests potential for targeting kinases involved in cancer progression.
- Disruption of Cell Membranes : The presence of sulfur may facilitate interactions with lipid bilayers in microbial cells.
- Modulation of Signal Transduction Pathways : By interacting with receptors such as EGFR, it could alter downstream signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Key Observations:
- Halogenated Aryl Groups : The target’s 3-fluorophenyl group contrasts with dichlorophenyl in ’s compound. Fluorine’s electronegativity and small atomic radius often enhance metabolic stability and bioavailability compared to chlorine .
- Heterocyclic Diversity: The 1,3,4-thiadiazole moiety in the target differs from thiophene () and pyrazole () rings. Thiadiazoles are known for hydrogen-bonding capabilities, influencing target affinity .
- Core Similarity: The diazinopyrimidine-dione core shares functional similarity with dihydrothienopyrimidine (), both serving as kinase inhibitor scaffolds in drug discovery .
Bioactivity and Pharmacological Potential
Bioactivity Clustering (Based on )
demonstrates that structurally similar compounds cluster into groups with overlapping bioactivity profiles . For example:
- Diazinopyrimidine-dione analogs often target kinases or ATP-binding proteins due to their planar, aromatic cores.
- Thiadiazole-containing compounds (e.g., the target) exhibit antimicrobial or anticancer activity, as seen in pharmacopeial thiazole derivatives .
Hypothetical Activity Profile of the Target Compound:
- Anticancer Potential: Fluorinated aryl groups enhance DNA intercalation or topoisomerase inhibition.
- Antimicrobial Activity : The thiadiazole moiety may disrupt bacterial cell-wall synthesis, similar to sulfonamide drugs.
Pharmacokinetic and Environmental Considerations
- Fluorine’s Role: The 3-fluorophenyl group likely improves metabolic stability and blood-brain barrier penetration compared to non-halogenated analogs.
- Environmental Impact : Fluorinated compounds are scrutinized for persistence (e.g., PFAS in ), but pharmaceutical fluorophenyl groups are generally less environmentally stable than industrial PFAS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
